2-Iodo-5-(trifluoromethyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Iodo-5-(trifluoromethyl)benzonitrile involves the suspension of 2-Amino-5-(trifluoromethyl)benzonitrile in CH2I2, followed by the dropwise addition of t-butyl nitrite. The resulting product was contaminated with minor impurities which were removed by silica gel chromatography with 25% CH2Cl2/hexanes.Molecular Structure Analysis
The molecular formula of this compound is C8H3F3IN. The InChI Key is KSPKCPNOVAIBEE-UHFFFAOYSA-N. The canonical SMILES representation is C1=CC(=C(C=C1C(F)(F)F)C#N)I.Chemical Reactions Analysis
This compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has been used in a variety of research applications, including the study of enzymatic reactions, the synthesis of novel compounds, and the production of new materials.Physical And Chemical Properties Analysis
This compound is a colorless, crystalline solid. It has a molecular weight of 297.02 g/mol. It is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Reactions
- Selective Continuous Flow Iodination : The compound's application includes selective continuous flow iodination in organic synthesis. It is used in iodination of related compounds via C–H lithiation, showing effectiveness in producing iodinated regioisomers under continuous flow conditions (Dunn et al., 2018).
- Structural Characterization : It plays a role in structural characterization in crystallography, where its derivatives are analyzed for their intermolecular interactions and molecular structure, enhancing understanding of such compounds (González Espiet et al., 2020).
Applications in Materials Science
- High Voltage Lithium Ion Battery : In materials science, a derivative of 2-Iodo-5-(trifluoromethyl)benzonitrile, specifically 4-(Trifluoromethyl)-benzonitrile, is used as an electrolyte additive in high voltage lithium ion batteries, significantly improving their cyclic stability (Huang et al., 2014).
Biomedical Research
- Antiviral Applications : In biomedical research, 5-Trifluoromethyl-2'-deoxyuridine, a derivative, exhibits potent antiviral activity, demonstrating its potential in treating viral infections (Kaufman & Heidelberger, 1964).
- PET Imaging Studies : The compound is used in the development of PET imaging radioligands, contributing to advancements in neuroimaging and potentially aiding in the study of various neurological conditions (Siméon et al., 2012).
Environmental Applications
- Biodegradation of Herbicides : It is involved in the study of microbial degradation of herbicides, with its derivatives being used as targets for biodegradation, highlighting its role in environmental remediation (Pei et al., 2017).
Safety and Hazards
2-Iodo-5-(trifluoromethyl)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKCPNOVAIBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693641 | |
Record name | 2-Iodo-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868166-20-5 | |
Record name | 2-Iodo-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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